molecular formula C20H20N4O3 B2659851 2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-ethyl-N-phenylacetamide CAS No. 1396637-48-1

2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-ethyl-N-phenylacetamide

Cat. No. B2659851
CAS RN: 1396637-48-1
M. Wt: 364.405
InChI Key: AUWXDGUHZDMGAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-ethyl-N-phenylacetamide” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a 1,2,4-oxadiazole ring, a pyridinone ring, and an amide group. The structure of similar anilines was studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

Medicinal Applications

1,2,4-oxadiazoles, including the compound , are frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . They have been used in the treatment of diseases such as Duchenne muscular dystrophy, hypertension, and Parkinson’s disease . They have also been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Anti-infective Agents

1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . They have shown potential against diseases like tuberculosis, malaria, Chagas disease, nosocomial infections, and SARS CoV-2 .

Development of Energetic Materials

1,2,4-oxadiazoles have been utilized for the development of energetic materials . Their unique chemical structure and properties make them suitable for this application.

Fluorescent Dyes

These compounds have been used in the development of fluorescent dyes . Their ability to emit light upon the absorption of ultraviolet radiation makes them ideal for this purpose.

Organic Light Emitting Diodes (OLEDs)

1,2,4-oxadiazoles have found applications in the development of OLEDs . Their electroluminescent properties are exploited in this context.

Sensors

The unique chemical and physical properties of 1,2,4-oxadiazoles have been utilized in the development of various types of sensors .

Insecticides

1,2,4-oxadiazoles have been used in the development of insecticides . Their toxicity to certain pests makes them effective in this role.

Organic Synthesis

1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

properties

IUPAC Name

2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-2-24(15-7-4-3-5-8-15)17(25)13-23-12-6-9-16(20(23)26)19-21-18(22-27-19)14-10-11-14/h3-9,12,14H,2,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWXDGUHZDMGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-ethyl-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.